molecular formula C4H4ClN3 B2600395 1H-Imidazole-4-carbonitrile hydrochloride CAS No. 2137784-59-7

1H-Imidazole-4-carbonitrile hydrochloride

Cat. No.: B2600395
CAS No.: 2137784-59-7
M. Wt: 129.55
InChI Key: VRMJHPJDKJDPKO-UHFFFAOYSA-N
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Description

1H-Imidazole-4-carbonitrile hydrochloride is a heterocyclic organic compound that features an imidazole ring substituted with a cyano group at the 4-position and a hydrochloride salt. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-4-carbonitrile hydrochloride typically involves the cyclization of amido-nitriles. One method includes the reaction of 1H-imidazole-4-formaldehyde with hydroxylamine hydrochloride in the presence of pyridine, followed by dehydration and cyclization to form the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-4-carbonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or amines.

Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can have significant applications in pharmaceuticals and other fields.

Scientific Research Applications

1H-Imidazole-4-carbonitrile hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Imidazole-4-carbonitrile hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The cyano group can also participate in hydrogen bonding and other interactions, affecting the compound’s biological activity .

Comparison with Similar Compounds

  • 1H-Imidazole-4-carboxylic acid
  • 1H-Imidazole-4-methanol
  • 1H-Imidazole-4-carbaldehyde

Comparison: 1H-Imidazole-4-carbonitrile hydrochloride is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1H-imidazole-5-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3.ClH/c5-1-4-2-6-3-7-4;/h2-3H,(H,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMJHPJDKJDPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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